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Compound of Interest

Compound Name: Tert-butyl m-tolylcarbamate

Cat. No.: B172257 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

spectral data for tert-butyl m-tolylcarbamate against structurally related carbamate analogs.

The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and

quality assessment of these compounds, which are of significant interest in medicinal chemistry

and drug development.

13C NMR Spectral Data Comparison
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for

tert-butyl m-tolylcarbamate and a selection of its isomers and analogs. All spectra were

recorded in deuterated chloroform (CDCl3) on a 100 MHz spectrometer.[1]
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Carbon Atom
Tert-butyl m-
tolylcarbamate
(ppm)

Tert-butyl p-
tolylcarbamate
(ppm)

Tert-butyl
phenylcarbamate
(ppm)

C=O (Carbamate) 152.80 152.90 152.73

C (Aromatic, C-NH) 138.20 135.71 138.30

C (Aromatic, C-CH3) 138.80 - -

C (Aromatic, CH) 128.70 129.66 123.97

C (Aromatic, CH) 123.80 - 123.01

C (Aromatic, CH) 119.10 118.49 118.49

C (Aromatic, CH) 115.60 - -

C (Quaternary, t-Butyl) 80.30 80.30 80.49

CH3 (t-Butyl) 28.30 28.35 28.33

CH3 (Tolyl) 21.40 20.72 -

Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol was followed for the acquisition of all 13C NMR spectra to ensure data

comparability.

1. Sample Preparation:

Approximately 10-50 mg of the solid carbamate sample was accurately weighed and

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3).

The solution was transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

2. Instrumentation and Data Acquisition:
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Spectrometer: A 400 MHz NMR spectrometer was used, operating at a frequency of 100

MHz for 13C nuclei.

Pulse Sequence: A standard proton-decoupled pulse sequence was employed to simplify the

spectrum by removing C-H coupling.

Acquisition Parameters:

Spectral Width: 0-220 ppm

Relaxation Delay (d1): 2 seconds

Number of Scans (ns): A sufficient number of scans were accumulated to achieve an

adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans depending on the

sample concentration.

Temperature: The probe temperature was maintained at 298 K.

3. Data Processing:

The acquired Free Induction Decay (FID) was processed using appropriate software (e.g.,

MestReNova, TopSpin).

Fourier transformation was applied to the FID to obtain the frequency-domain spectrum.

Phase correction and baseline correction were performed to ensure accurate peak

integration and chemical shift determination.

The spectrum was referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the 13C

NMR spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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